molecular formula C20H30N6Na2O12S2 B12351745 disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

Cat. No.: B12351745
M. Wt: 656.6 g/mol
InChI Key: DRFILBXQKYDTFW-JIWRMXRASA-L
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Description

Disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate is a complex organic compound with a unique structure that includes multiple amino and carboxyl groups, as well as disulfide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate typically involves multiple steps, including the protection and deprotection of functional groups, formation of peptide bonds, and introduction of disulfide linkages. The reaction conditions often require precise control of pH, temperature, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: Amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bonds may yield sulfonic acids, while reduction may produce thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s disulfide bonds play a crucial role in modulating protein structure and function, which can affect various biological processes. Additionally, the amino and carboxyl groups can participate in interactions with enzymes and receptors, influencing cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate: A similar compound with slight variations in the amino acid sequence or functional groups.

    This compound: Another related compound with different disulfide linkages or modifications.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of amino acids and functional groups, which confer distinct chemical and biological properties. This compound’s ability to form stable disulfide bonds and participate in various chemical reactions makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C20H30N6Na2O12S2

Molecular Weight

656.6 g/mol

IUPAC Name

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1

InChI Key

DRFILBXQKYDTFW-JIWRMXRASA-L

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)O)[C@@H](C(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)O)C(C(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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